molecular formula C10H8ClN3 B1403009 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine CAS No. 944906-18-7

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

Cat. No.: B1403009
CAS No.: 944906-18-7
M. Wt: 205.64 g/mol
InChI Key: CJDJYXFQTPGZRK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates both a pyrimidine ring and a pyridine ring, which are common pharmacophores found in many biologically active molecules. The presence of the chloromethyl group makes it a valuable building block for further chemical transformations, particularly in nucleophilic substitution reactions, allowing researchers to readily synthesize more complex compounds for biological screening . This compound is closely related to its hydrochloride salt form, 2-(Chloromethyl)-4-(3-pyridinyl)pyrimidine hydrochloride, which underscores its utility in the development of pharmaceutical candidates . As a key synthetic precursor, it is used in the exploration of new active compounds, making it an essential tool for researchers working in high-throughput synthesis and the development of targeted small molecule libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-(chloromethyl)-4-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDJYXFQTPGZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744597
Record name 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-18-7
Record name 2-(Chloromethyl)-4-(4-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944906-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Chloromethylation of Pyrimidine Derivatives

Overview:
This method involves the chloromethylation of a pyrimidine core, typically starting with 4-(pyridin-4-yl)pyrimidine, followed by selective chloromethylation at the 2-position.

Reaction Conditions and Procedure:

  • The process generally employs chloromethylating agents such as chloromethyl methyl ether (MOMCl) or sulfuryl chloride, under controlled temperature and inert atmosphere conditions to prevent side reactions.
  • The pyrimidine derivative is dissolved in an appropriate solvent like dichloromethane or acetonitrile.
  • A base such as sodium hydroxide or triethylamine is added to facilitate nucleophilic substitution.
  • The chloromethylating agent is added slowly, often at low temperature (0°C to room temperature), to control the reaction rate and improve selectivity.
  • The reaction mixture is stirred for several hours, then quenched with water or ice, and the product is extracted with organic solvents.

Research Data:

  • The method described in CN103554036B involves dissolving 4-(pyridin-4-yl)pyrimidine in methyl alcohol, adding sodium hydroxide, and then chlorinating with sulfuryl chloride, followed by purification through column chromatography (see).

Advantages:

  • High selectivity at the 2-position of pyrimidine.
  • Suitable for scale-up with proper optimization.

Nucleophilic Substitution on Pre-Functionalized Pyrimidine

Overview:
This approach involves synthesizing a chloromethylated pyrimidine intermediate first, then coupling with pyridinyl derivatives.

Reaction Conditions and Procedure:

  • Synthesis of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine is achieved by reacting 4-(pyridin-4-yl)pyrimidine with chloromethylating agents under basic conditions.
  • The chloromethylation step typically involves refluxing the pyrimidine derivative with chloromethyl methyl ether or sulfuryl chloride in the presence of a base like triethylamine or sodium hydroxide.
  • The chloromethylated intermediate is purified via recrystallization or chromatography.

Research Data:

  • The synthesis detailed in the patent CN103554036B utilizes chlorination with sulfuryl chloride and subsequent purification steps, including silica gel chromatography, to obtain high-purity product.

Advantages:

  • Provides a versatile route for further derivatization.
  • Allows for the introduction of various functional groups at the chloromethyl position.

Microwave-Assisted Synthesis

Overview:
Microwave irradiation accelerates the chloromethylation process, reducing reaction times and improving yields.

Reaction Conditions and Procedure:

  • A mixture of pyrimidine derivative and chloromethylating reagent is irradiated in a microwave reactor at optimized power (typically 450 W) for 2 minutes.
  • The reaction mixture is then cooled, filtered, and purified.

Research Data:

  • As reported in recent studies, microwave-assisted synthesis of this compound yields comparable or higher purity products in significantly reduced times compared to conventional methods.

Advantages:

  • Time-efficient.
  • Environmentally friendly with reduced solvent use.

Data Table: Summary of Preparation Methods

Method Reagents Solvent Conditions Advantages References
Chloromethylation of pyrimidine Chloromethyl methyl ether or sulfuryl chloride, base (NaOH or triethylamine) Dichloromethane, acetonitrile 0°C to room temp, reflux High selectivity, scalable ,
Nucleophilic substitution Pre-synthesized chloromethyl pyrimidine Organic solvents (e.g., dichloromethane) Reflux, purification via chromatography Versatile, allows modifications
Microwave-assisted synthesis Chloromethylating reagent, pyrimidine derivative Solvent as per protocol Microwave irradiation at 450 W for 2 min Rapid, high yield

Notes on Optimization and Purification

  • Purification is typically achieved via silica gel column chromatography, employing solvent systems like petroleum ether and dichloromethane in ratios optimized for the product's polarity.
  • Recrystallization from suitable solvents enhances purity.
  • Reaction parameters such as temperature, reagent molar ratios, and reaction time are critical for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the pyridinyl or pyrimidine rings, potentially altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products can include reduced pyridinyl or pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine is extensively used in the synthesis of pharmaceutical compounds. It acts as a precursor for the development of drugs targeting specific enzymes or receptors. The chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups that can enhance biological activity.

Case Study: Antimalarial Drug Development
Recent studies have identified novel compounds derived from this compound that exhibit potent inhibitory activity against plasmodial kinases PfGSK3 and PfPK6, which are critical targets in the fight against malaria. In vitro assays demonstrated that modifications to the pyrimidine scaffold significantly improved the potency of these compounds, with IC50 values ranging from 216 to 695 nM depending on the structural modifications made .

Materials Science

Development of Novel Materials
The compound's unique electronic properties make it valuable in materials science. Research indicates that derivatives of this compound can be utilized in the creation of materials with specialized optical and electronic characteristics. These materials have potential applications in organic electronics and photonic devices.

Biological Research

Biochemical Assays
In biological research, this compound serves as a probe or ligand in biochemical assays. Its ability to selectively bind to specific proteins allows researchers to study various biological pathways and mechanisms. For instance, its application in kinase inhibition studies has provided insights into cellular signaling pathways involved in disease processes.

Industrial Applications

Synthesis of Agrochemicals and Dyes
The reactivity of this compound makes it suitable for industrial applications, including the synthesis of agrochemicals and dyes. The compound's chloromethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives that find utility in agricultural formulations and colorants.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways or cellular processes.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The table below compares key structural analogs, focusing on substituents, molecular weight, and physical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features/Applications Reference
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine -CH₂Cl (C2), pyridin-4-yl (C4) C₁₀H₉ClN₄ 220.66 Not reported Potential intermediate in drug synthesis N/A
2-Chloro-4-(pyridin-4-yl)pyrimidine -Cl (C2), pyridin-4-yl (C4) C₉H₆ClN₃ 191.62 Not reported Ligand in coordination polymers
2-[4-(Chloromethyl)phenyl]pyrimidine -CH₂Cl (phenyl-C4), pyrimidine (C2) C₁₁H₉ClN₂ 204.65 83–84.5 Synthetic intermediate
2-Chloro-4-(piperidin-1-yl)pyrimidine -Cl (C2), piperidin-1-yl (C4) C₉H₁₁ClN₄ 210.66 Not reported High structural similarity (95%)
2-(Chloromethyl)-4-(2-naphthyl)pyrimidine -CH₂Cl (C2), 2-naphthyl (C4) C₁₅H₁₁ClN₂ 254.71 Not reported Sigma-Aldrich catalog compound

Key Observations :

  • Chloromethyl vs. Chloro : The chloromethyl group in the target compound enhances reactivity compared to simple chloro substituents (e.g., 2-Chloro-4-(pyridin-4-yl)pyrimidine), enabling alkylation or cross-coupling reactions .
  • Pyridinyl vs. Piperidinyl: Replacing pyridin-4-yl with piperidin-1-yl (as in 2-Chloro-4-(piperidin-1-yl)pyrimidine) reduces aromaticity but increases solubility in nonpolar solvents .
  • Impact of Bulky Groups : Substituting pyridin-4-yl with naphthyl (e.g., 2-(Chloromethyl)-4-(2-naphthyl)pyrimidine) increases molecular weight and may hinder crystallinity .

Biological Activity

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, with the CAS number 944906-18-7, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure allows for various interactions with biological targets, making it a subject of interest in drug development and therapeutic applications.

The compound is characterized by a chloromethyl group attached to the pyrimidine ring, which can participate in nucleophilic substitution reactions. The synthesis typically involves standard organic reactions such as oxidation, reduction, and substitution using reagents like potassium permanganate and sodium borohydride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising inhibitory effects. For instance, related pyrimidine derivatives have demonstrated IC50 values ranging from 1.42 µM to 4.56 µM against leukemia and renal carcinoma cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase, which prevents cancer cell proliferation.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that similar pyrimidine derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The presence of electron-donating groups such as chloromethyl enhances this activity, suggesting that structural modifications can significantly influence biological outcomes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the pyrimidine ring. Modifications can lead to increased potency against specific biological targets. For example, the introduction of hydrophobic groups or variations in the nitrogen substituents can enhance binding affinity and biological activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
7K5622.27
10HL-601.42
7OKP-GS4.56
10OKP-GS24.77

Table 2: Inhibition of COX-2 Activity

CompoundIC50 (µmol)Comparison DrugIC50 (µmol)
50.04 ± 0.09Celecoxib0.04 ± 0.01
60.04 ± 0.02

Case Studies

  • Anticancer Activity : A study evaluated a series of pyrimidine derivatives including this compound against various leukemia cell lines. The results indicated significant cytotoxicity, particularly against K562 cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives where compounds similar to our target were shown to effectively inhibit COX-2 enzyme activity, leading to reduced inflammation in preclinical models .

Q & A

Q. What are the recommended safety protocols for handling 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Containment: Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks. Use closed systems for volatile intermediates .
  • Waste Disposal: Segregate halogenated waste and consult certified disposal agencies. Avoid aqueous neutralization without professional guidance due to potential HCl release .
  • Emergency Response: For spills, absorb with inert materials (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:

  • Nucleophilic Substitution: React 4-(pyridin-4-yl)pyrimidine with chloromethylating agents (e.g., chloromethyl methyl ether) under anhydrous conditions. Use catalysts like AlCl₃ for regioselectivity .
  • Stepwise Functionalization:
    • Synthesize 4-(pyridin-4-yl)pyrimidine via Suzuki-Miyaura coupling .
    • Introduce chloromethyl group via thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, followed by gradual warming to 25°C .
  • Purification: Recrystallize from petroleum ether/ethyl acetate (3:1) to achieve >95% purity .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to 0.75 Å resolution .
  • Structure Solution: Employ SHELXT for direct methods or SHELXD for charge-flipping. Refine with SHELXL using full-matrix least-squares .
  • Validation: Check for ADP mismatches and hydrogen-bonding consistency. Typical R1 values should be <5% for high-resolution data .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthetic routes?

Methodological Answer:

  • Reaction Monitoring: Use TLC (silica GF254, eluent: EtOAc/hexane 1:2) or HPLC (C18 column, acetonitrile/H₂O 60:40) to track intermediates.

  • Key Parameters:

    ParameterOptimal RangeImpact on Yield
    Temperature0–5°C (chlorination)Reduces side reactions
    Catalyst Loading5 mol% AlCl₃Balances rate vs. cost
    SolventAnhydrous CH₂Cl₂Prevents hydrolysis
  • Scale-Up: Maintain stoichiometric excess of chloromethylating agent (1.2 eq) to compensate for volatility .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for pyrimidine derivatives?

Methodological Answer:

  • Case Study: If DFT-predicted bond angles (e.g., C-Cl) deviate from crystallographic
    • Re-optimize calculations with dispersion corrections (e.g., D3-BJ) .
    • Validate intermolecular interactions (e.g., C–H···O) using Hirshfeld surface analysis .
  • Statistical Tools: Apply Bland-Altman plots to quantify systematic errors between computational and experimental datasets .

Q. What methodologies are employed to evaluate the pharmacological activity of this compound derivatives?

Methodological Answer:

  • Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .

  • In Vitro Testing:

    • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ typically 1–10 µM for active compounds) .
    • Solubility: Use shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • SAR Studies: Modify pyridyl/chloromethyl groups and correlate with bioactivity. For example:

    DerivativeIC₅₀ (µM)Notes
    Parent compound8.2Baseline activity
    4-Trifluoromethyl2.1Enhanced lipophilicity
    6-Bromo substitution>50Reduced binding affinity

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Reactant of Route 2
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2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

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